![molecular formula C12H14N2O B2641548 7-amino-3,4,6-trimethyl-2(1H)-quinolinone CAS No. 847985-41-5](/img/structure/B2641548.png)
7-amino-3,4,6-trimethyl-2(1H)-quinolinone
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Description
7-amino-3,4,6-trimethyl-2(1H)-quinolinone, also known as 7-amino-3,4,6-trimethyl-2(1H)-quinolinone or 7-ATMQ, is a heterocyclic compound that is commonly used in a variety of scientific applications. 7-ATMQ is a derivative of quinolinone, a natural compound found in plants, and has a wide range of potential uses in the medical and scientific fields. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 7-ATMQ.
Scientific Research Applications
Antitumor Applications
One study discusses R115777, a derivative of quinolinone, highlighting its potent and selective inhibition of farnesyl protein transferase with significant antitumor effects. This compound, through oral administration in mice, demonstrates the potential of quinolinone derivatives in cancer treatment (Venet, End, & Angibaud, 2003).
Synthesis and Chemical Properties
Another segment of research focuses on the synthesis routes and chemical properties of quinolinone derivatives. Studies have explored efficient methodologies for preparing 3-amino-2-phenyl-4(1H)-quinolinones, which are significant for their potential biological activities. The cyclization of phenacyl anthranilamide in the presence of (poly)phosphoric acid was highlighted as a particularly effective method (Hradil et al., 2006).
Luminescence and Fluorescent Properties
Quinolinone derivatives have also been synthesized for use as antenna molecules in luminescent europium polyaminocarboxylates chelates, demonstrating their utility in materials science and bioimaging applications. This highlights the versatile nature of quinolinone compounds in enhancing luminescence properties for scientific applications (Chen & Selvin, 2000).
properties
IUPAC Name |
7-amino-3,4,6-trimethyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-6-4-9-7(2)8(3)12(15)14-11(9)5-10(6)13/h4-5H,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPDIHHLHQTKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC(=O)C(=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-3,4,6-trimethyl-2(1H)-quinolinone |
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